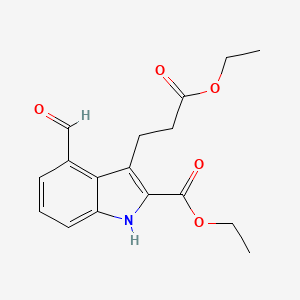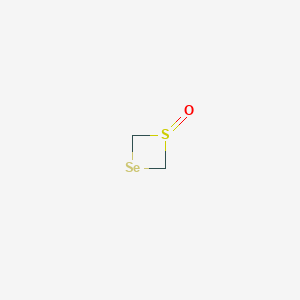
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a formyl group, and an ethoxy-oxopropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.
Attachment of the Ethoxy-Oxopropyl Side Chain: This step involves the reaction of the formylated indole with ethyl 3-bromopropionate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the hydroxymethyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole core can interact with various biological receptors. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
- Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Uniqueness
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties
特性
CAS番号 |
917568-17-3 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC名 |
ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-3-22-14(20)9-8-12-15-11(10-19)6-5-7-13(15)18-16(12)17(21)23-4-2/h5-7,10,18H,3-4,8-9H2,1-2H3 |
InChIキー |
UNYFZTSGHWKKKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(NC2=CC=CC(=C21)C=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

